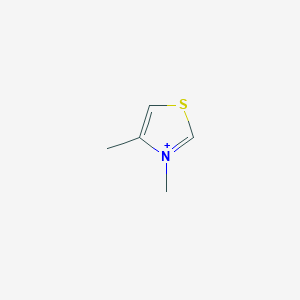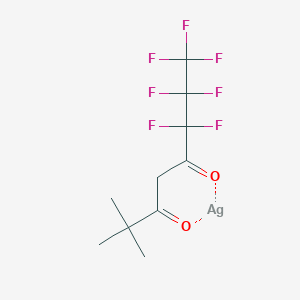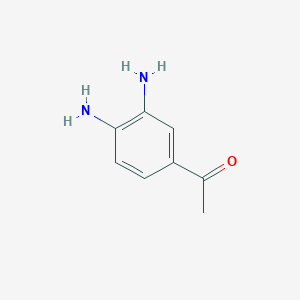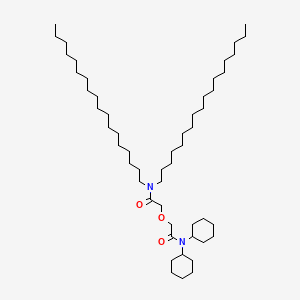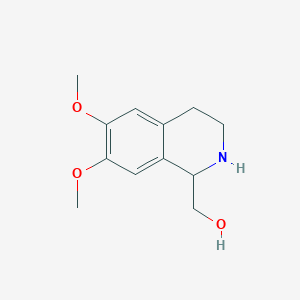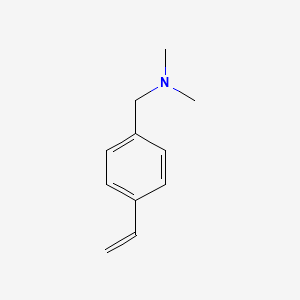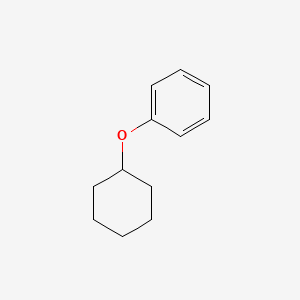
Éter fenilcíclico
Descripción general
Descripción
Cyclohexyl phenyl ether is an organic compound classified as an alkyl aryl ether. It consists of a cyclohexyl group bonded to a phenyl group through an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Aplicaciones Científicas De Investigación
Cyclohexyl phenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a model compound for understanding ether metabolism.
Medicine: Cyclohexyl phenyl ether is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Cyclohexyl phenyl ether is an alkyl aryl ether . The primary targets of this compound are the C–O bonds in the ether . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Mode of Action
The most common reaction of ethers, including cyclohexyl phenyl ether, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products . This suggests that the compound affects the biochemical pathways related to these products.
Pharmacokinetics
The compound’s boiling point is 127-128 °c/15 mmhg , and its density is 1.078 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of cyclohexyl phenyl ether is the production of 1-methylcyclopentene and phenol . These products are formed when the compound undergoes thermolysis and aquathermolysis reactions .
Action Environment
The action, efficacy, and stability of cyclohexyl phenyl ether can be influenced by environmental factors such as temperature and the presence of strong acids . For instance, the compound’s reactions are facilitated by the use of strong acids .
Análisis Bioquímico
Biochemical Properties
Cyclohexyl phenyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products . These reactions indicate that Cyclohexyl phenyl ether can interact with enzymes that catalyze such transformations. The nature of these interactions involves the breaking and forming of chemical bonds, which are facilitated by the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclohexyl phenyl ether can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Cyclohexyl phenyl ether can undergo degradation to form phenol and other products . These degradation products can have their own biochemical effects, which may differ from those of the parent compound. Long-term exposure to Cyclohexyl phenyl ether in in vitro or in vivo studies can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Metabolic Pathways
Cyclohexyl phenyl ether is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. For instance, the thermolysis and aquathermolysis reactions of Cyclohexyl phenyl ether produce 1-methylcyclopentene and phenol . These metabolic pathways involve the cleavage of chemical bonds and the formation of new products, which can further participate in other biochemical reactions. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl phenyl ether can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of cyclohexyl bromide with phenol in the presence of a strong base such as sodium hydride.
Thermolysis and Aquathermolysis: Cyclohexyl phenyl ether can also be produced through thermolysis and aquathermolysis reactions, yielding 1-methylcyclopentene and phenol as major products.
Industrial Production Methods: Industrial production of cyclohexyl phenyl ether typically involves the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Cyclohexyl phenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and phenol under specific conditions.
Reduction: Reduction reactions can convert cyclohexyl phenyl ether into cyclohexanol and phenyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Strong acids like hydrobromic acid and hydroiodic acid are employed for cleavage reactions.
Major Products Formed:
Oxidation: Cyclohexanone and phenol.
Reduction: Cyclohexanol and phenyl alcohol.
Substitution: Cyclohexyl halides and phenol.
Comparación Con Compuestos Similares
Cyclohexyl phenyl ether can be compared with other similar compounds, such as:
Anisole (Methyl Phenyl Ether): Anisole has a methoxy group instead of a cyclohexyl group. It is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
Phenyl Ethyl Ether: This compound has an ethyl group instead of a cyclohexyl group. It exhibits different physical properties and reactivity due to the smaller size of the ethyl group.
Diphenyl Ether: Diphenyl ether has two phenyl groups bonded to the oxygen atom.
Cyclohexyl phenyl ether stands out due to its unique combination of stability and reactivity, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
cyclohexyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOIDIGMBDXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176548 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-38-4 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
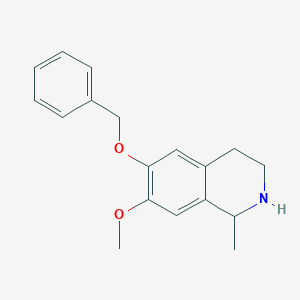
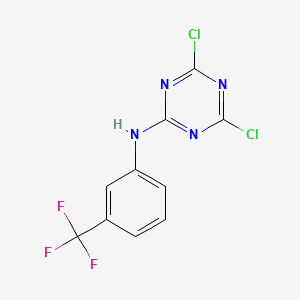
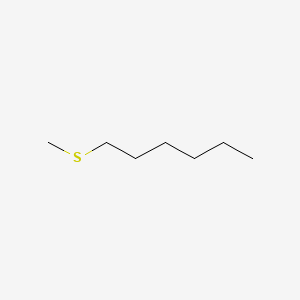
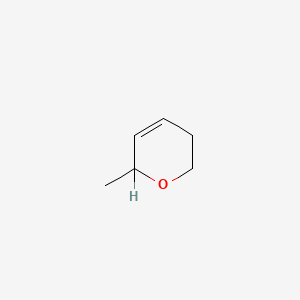
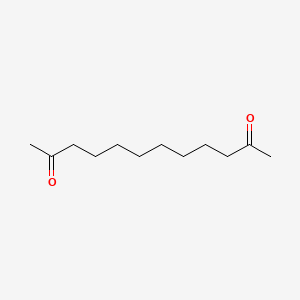
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
